KLF10-IN-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

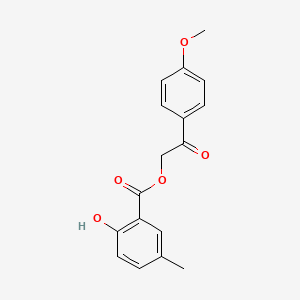

[2-(4-methoxyphenyl)-2-oxoethyl] 2-hydroxy-5-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-11-3-8-15(18)14(9-11)17(20)22-10-16(19)12-4-6-13(21-2)7-5-12/h3-9,18H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBCTMGFGIFKTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)OCC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

KLF10-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Krüppel-like factor 10 (KLF10), also known as TGF-β inducible early gene 1 (TIEG1), is a zinc-finger transcription factor that plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[1] It is implicated in the pathophysiology of various diseases, ranging from cancer and diabetic retinopathy to fibrosis and metabolic disorders.[1][2][3] KLF10 exerts its effects by binding to GC-rich sequences in the promoter regions of target genes, thereby activating or repressing their transcription.[4]

KLF10-IN-1 is a small molecule inhibitor designed to probe the functions of KLF10.[5] By inhibiting KLF10-DNA binding and its transcriptional activity, this compound serves as a valuable tool for elucidating the intricate signaling networks governed by KLF10 and for exploring its therapeutic potential.[5] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Modulation of Key Signaling Pathways

This compound primarily functions by disrupting the transcriptional regulatory activities of KLF10. This leads to the modulation of downstream signaling cascades in a context-dependent manner. Two well-characterized pathways influenced by KLF10 are the Transforming Growth Factor-β (TGF-β)/Smad pathway and the PERK/eIF2α/ATF4/CHOP arm of the unfolded protein response (UPR).

The TGF-β/Smad Signaling Pathway

KLF10 is an early response gene induced by TGF-β and acts as a critical mediator and regulator of this pathway.[1][6] It participates in a feedback loop by inducing the expression of SMAD2 and inhibiting the expression of the inhibitory SMAD7.[4] In several cancers, KLF10 acts as a tumor suppressor by mediating the anti-proliferative and pro-apoptotic effects of TGF-β.[1] One of its mechanisms involves the recruitment of histone deacetylase 1 (HDAC1) to the promoter of target genes like SNAI2 (Slug), leading to transcriptional repression and suppression of epithelial-to-mesenchymal transition (EMT).[4]

Caption: KLF10 in the TGF-β signaling pathway.

The KLF10/PERK/eIF2α/ATF4/CHOP Pathway in Diabetic Retinopathy

In the context of diabetic retinopathy (DR), KLF10 is upregulated in response to high glucose and hypoxia, leading to endoplasmic reticulum (ER) stress and apoptosis of retinal pigment epithelial (RPE) cells.[2][7] KLF10 transcriptionally activates PERK (Protein kinase R-like endoplasmic reticulum kinase), a key sensor of ER stress.[2] This initiates a signaling cascade involving the phosphorylation of eIF2α (eukaryotic initiation factor 2 alpha), and the subsequent increased translation of ATF4 (activating transcription factor 4) and CHOP (C/EBP homologous protein), ultimately culminating in apoptosis.[2] this compound has been shown to attenuate this process, protecting RPE cells from damage.[2][7]

Caption: KLF10-mediated ER stress and apoptosis.

Quantitative Data

The inhibitory activity of this compound has been quantified using a reporter gene assay. This provides a specific measure of its ability to interfere with KLF10's transcriptional function.

| Compound | Assay Type | Cell Line | IC50 | Reference |

| This compound | KLF10 Reporter Gene Assay | HeLa | 40 μM | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments frequently used to investigate the mechanism of action of KLF10 and its inhibitors.

Dual-Luciferase Reporter Assay for KLF10 Transcriptional Activity

This assay is used to quantify the effect of KLF10 and this compound on the transcription of a target gene. A reporter plasmid containing the promoter of the target gene (e.g., PERK) upstream of a firefly luciferase gene is co-transfected with a KLF10 expression plasmid and a control plasmid expressing Renilla luciferase.

Materials:

-

HEK293T or other suitable cells

-

KLF10 expression plasmid

-

Reporter plasmid (e.g., pGL3-PERK promoter)

-

Control plasmid (e.g., pRL-TK)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

For each well, prepare a DNA mixture containing the KLF10 expression plasmid, the reporter plasmid, and the control plasmid.

-

Dilute the DNA and the transfection reagent in serum-free medium according to the manufacturer's instructions.

-

Add the transfection complex to the cells and incubate for 24-48 hours.

-

-

Treatment:

-

After incubation, treat the cells with varying concentrations of this compound or vehicle control (DMSO).

-

Incubate for an additional 24 hours.

-

-

Cell Lysis:

-

Wash the cells with PBS.

-

Add 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.

-

-

Luciferase Assay:

-

Transfer 20 µL of the cell lysate to a luminometer plate.

-

Add 100 µL of Luciferase Assay Reagent II (firefly luciferase substrate) and measure the luminescence.

-

Add 100 µL of Stop & Glo® Reagent (Renilla luciferase substrate) and measure the luminescence again.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in reporter activity relative to the control group.

-

Caption: Dual-luciferase reporter assay workflow.

Western Blotting for Signaling Pathway Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of proteins within a signaling pathway upon treatment with this compound.

Materials:

-

Cell or tissue lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-KLF10, anti-p-PERK, anti-PERK, anti-ATF4, anti-CHOP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Sample Preparation:

-

Lyse cells or tissues in RIPA buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein into the wells of an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if KLF10 directly binds to the promoter region of a putative target gene in vivo.

Materials:

-

Cells treated with or without a stimulus (e.g., TGF-β)

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

Anti-KLF10 antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

qPCR primers for the target promoter region and a negative control region

Protocol:

-

Cross-linking:

-

Treat cells with 1% formaldehyde to cross-link proteins to DNA.

-

Quench the reaction with glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells and isolate the nuclei.

-

Lyse the nuclei and shear the chromatin to an average size of 200-1000 bp by sonication.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with an anti-KLF10 antibody or control IgG overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

-

Washes:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification:

-

Purify the DNA using a DNA purification kit.

-

-

qPCR Analysis:

-

Perform qPCR using primers specific to the putative KLF10 binding site in the target gene promoter and a negative control region.

-

Calculate the enrichment of the target sequence in the KLF10 IP sample relative to the IgG control.

-

Conclusion

This compound is a valuable pharmacological tool for dissecting the complex roles of the transcription factor KLF10 in health and disease. Its mechanism of action, centered on the inhibition of KLF10's transcriptional activity, leads to the modulation of critical signaling pathways such as the TGF-β/Smad and the PERK-mediated ER stress response. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the multifaceted functions of KLF10 and the therapeutic potential of its inhibition.

References

- 1. assaygenie.com [assaygenie.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. med.upenn.edu [med.upenn.edu]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of small molecule inhibitors to Krüppel-like factor 10 (KLF10): implications for modulation of T regulatory cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bosterbio.com [bosterbio.com]

KLF10-IN-1: A Comprehensive Technical Guide on its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Krüppel-like factor 10 (KLF10), also known as TGF-β-inducible early gene 1 (TIEG1), is a zinc finger transcription factor implicated in a diverse range of cellular processes, including cell growth, differentiation, and apoptosis. Its role in various pathological conditions, particularly in cancer and immune regulation, has identified it as a promising therapeutic target. This whitepaper provides an in-depth technical guide on the discovery and development of KLF10-IN-1, a first-in-class small molecule inhibitor of KLF10. We will detail the discovery of this compound through computer-aided drug design, its mechanism of action, and its biological effects in both in vitro and in vivo models. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting KLF10.

Introduction to KLF10

KLF10 is a member of the Sp/KLF family of transcription factors, characterized by three C2H2-type zinc fingers at the C-terminus that bind to GC-rich sequences in the promoter regions of target genes. KLF10 is an immediate early response gene to transforming growth factor-beta (TGF-β) and plays a crucial role in mediating TGF-β signaling. The TGF-β pathway is known for its dual role in cancer, acting as a tumor suppressor in the early stages and promoting metastasis in later stages. KLF10 appears to be a key player in the tumor-suppressive arm of TGF-β signaling, inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Beyond its role in cancer, KLF10 is a critical regulator of immune cell function, particularly in the differentiation and function of T regulatory cells (Tregs). Tregs are essential for maintaining immune homeostasis and preventing autoimmunity, but they can also suppress anti-tumor immunity. By modulating KLF10 activity, it may be possible to influence the immune response in various disease contexts. The multifaceted roles of KLF10 have made it an attractive, albeit challenging, target for therapeutic intervention.

Discovery of this compound

The discovery of this compound, also referred to as compound #48-15, was the result of a targeted effort to identify small molecules that could modulate the activity of KLF10.[1] Given that transcription factors are notoriously difficult to target with small molecules due to their lack of deep enzymatic pockets, a computer-aided drug design (CADD) approach was employed.[1]

In Silico Screening

The discovery process began with the generation of a homology model of the KLF10 protein to identify potential "druggable" pockets.[1] This computational approach identified a promising binding pocket within the second zinc finger of KLF10.[1] A virtual screen of chemical libraries was then performed to identify compounds with the potential to bind to this pocket and disrupt the interaction of KLF10 with DNA.[1] This initial in silico screening process yielded a set of candidate molecules for further experimental validation.[1]

The workflow for the discovery of this compound can be visualized as follows:

References

KLF10-IN-1: A Small Molecule Inhibitor of the Krüppel-like Factor 10 Transcription Factor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Krüppel-like factor 10 (KLF10), also known as TGF-β inducible early gene-1 (TIEG1), is a zinc finger transcription factor that plays a pivotal role in a multitude of cellular processes, including cell growth, differentiation, apoptosis, and immune regulation.[1][2][3] Its dysregulation has been implicated in various diseases, making it an attractive therapeutic target. This document provides a comprehensive technical overview of KLF10-IN-1, a small molecule inhibitor of KLF10. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and visualize the associated signaling pathways.

Introduction to KLF10

KLF10 is a member of the Sp/KLF family of transcription factors, characterized by three C2H2-type zinc fingers at the C-terminus that bind to GC-rich sequences in the promoter regions of target genes.[4][5] It can function as both a transcriptional activator and repressor, thereby regulating a diverse array of genes. KLF10 is a key mediator of transforming growth factor-beta (TGF-β) signaling, a pathway crucial for maintaining cellular homeostasis.[5][6]

This compound: A Mechanistic Probe

This compound is a first-in-class small molecule inhibitor designed to probe the function of KLF10.[1][7] It was identified through computer-aided drug design (CADD) screens and has been instrumental in elucidating the roles of KLF10 in various biological contexts.[1][2][3]

Mechanism of Action

This compound functions by inhibiting the interaction between KLF10 and its target DNA sequences.[1][7] By binding to a "druggable" pocket within the second zinc-finger of KLF10, the compound sterically hinders the protein from binding to the CACCC-responsive elements in the promoters of its target genes.[1][2] This leads to a reduction in the transcriptional activity of KLF10, thereby modulating the expression of downstream genes.[1][7]

Quantitative Data Summary

The inhibitory activity of this compound and other related compounds has been quantified in various assays. The following tables summarize the key findings.

| Compound | Assay | Endpoint | Value | Reference |

| This compound (#48-15) | KLF10 Reporter Gene Assay | IC50 | 40 µM | [7] |

Table 1: Potency of this compound

| Compound | Concentration | Inhibition of KLF10 DNA-binding | Reference |

| #48 | 40 µM | 25% | [1][2] |

| #48 | 8 µM | 11% | [1][2] |

| This compound (#48-15) | 40 µM | 45% | [1][2] |

| This compound (#48-15) | 8 µM | 12% | [1][2] |

| #15-09 | 50 µM | 83% | [1][2] |

| #15-09 | 8 µM | 25% | [1][2] |

Table 2: Inhibition of KLF10-DNA Binding Activity by KLF10 Inhibitors

Key Signaling Pathways

KLF10 is a central node in several critical signaling pathways. This compound, by inhibiting KLF10, can modulate these pathways.

Figure 1: KLF10 in the TGF-β Signaling Pathway

In the context of diabetic retinopathy, KLF10 has been shown to modulate endoplasmic reticulum (ER) stress through the PERK/eIF2α/ATF4/CHOP pathway. This compound can attenuate this process.

Figure 2: KLF10 in the ER Stress Pathway

Experimental Protocols

KLF10 Luciferase Reporter Gene Assay

This assay is used to measure the transcriptional activity of KLF10.

Materials:

-

HeLa cells

-

KLF10 expression plasmid

-

Luciferase reporter plasmid with a CACCC-responsive promoter

-

Transfection reagent (e.g., Lipofectamine)

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

Protocol:

-

Seed HeLa cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Co-transfect the cells with the KLF10 expression plasmid and the CACCC-responsive luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. An empty vector can be used as a control.

-

24 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle (DMSO).

-

After a 24-hour incubation period, lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

-

Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Calculate the percent inhibition of KLF10 transcriptional activity for each concentration of this compound relative to the vehicle control.

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to assess the ability of KLF10 to bind to its DNA consensus sequence and the inhibitory effect of this compound.

Materials:

-

Nuclear extract from cells overexpressing KLF10

-

Biotin-labeled double-stranded oligonucleotide probe containing the KLF10 binding site (CACCC)

-

Unlabeled competitor oligonucleotide

-

Poly(dI-dC)

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Native polyacrylamide gel (e.g., 6%)

-

TBE buffer

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

Protocol:

-

Prepare the binding reactions by incubating the nuclear extract with poly(dI-dC) in the binding buffer on ice for 10 minutes.

-

Add varying concentrations of this compound or vehicle (DMSO) and incubate for another 10 minutes on ice.

-

Add the biotin-labeled probe to the reaction mixture and incubate for 20 minutes at room temperature. For competition experiments, add an excess of unlabeled probe before adding the labeled probe.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel in TBE buffer at a constant voltage until the dye front reaches the bottom.

-

Transfer the DNA-protein complexes from the gel to a nylon membrane.

-

Detect the biotin-labeled DNA by incubating the membrane with streptavidin-HRP conjugate followed by a chemiluminescent substrate.

-

Visualize the bands using an appropriate imaging system. A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of DNA binding.

CD4+ T Cell Differentiation Assay

This assay evaluates the effect of this compound on the differentiation of naive CD4+ T cells into regulatory T cells (Tregs).

Materials:

-

Naive CD4+CD25- T cells isolated from mice

-

Anti-CD3 and anti-CD28 antibodies

-

Recombinant human TGF-β1

-

This compound

-

RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics

-

Flow cytometry antibodies: anti-CD4, anti-CD25, anti-FoxP3

-

FACS buffer (PBS with 2% FBS)

-

Fixation/Permeabilization buffer

Protocol:

-

Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies.

-

Isolate naive CD4+CD25- T cells from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS).

-

Culture the isolated T cells in the antibody-coated plates in the presence of TGF-β1 to induce Treg differentiation.

-

Treat the cells with varying concentrations of this compound or vehicle (DMSO).

-

After 3-4 days of culture, harvest the cells and stain for surface markers (CD4 and CD25) with fluorescently labeled antibodies.

-

Fix and permeabilize the cells using a fixation/permeabilization buffer.

-

Stain for the intracellular transcription factor FoxP3 with a fluorescently labeled antibody.

-

Analyze the percentage of CD4+CD25+FoxP3+ cells by flow cytometry. A decrease in this population in the presence of this compound indicates inhibition of Treg differentiation.

Conclusion

This compound is a valuable chemical tool for studying the multifaceted roles of the KLF10 transcription factor. Its ability to inhibit KLF10-DNA binding and subsequent transcriptional activity allows for the precise dissection of KLF10-mediated signaling pathways in health and disease. The experimental protocols provided herein offer a framework for researchers to investigate the effects of this compound and other potential modulators of KLF10 function. Further research into the therapeutic potential of targeting KLF10 with small molecules like this compound is warranted.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. CD4+ T Cell Differentiation and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Mouse Naïve CD4+ T Cell Isolation and In vitro Differentiation into T Cell Subsets [jove.com]

- 4. static.igem.org [static.igem.org]

- 5. oncology.wisc.edu [oncology.wisc.edu]

- 6. Kruppel-like Factor KLF10 Targets Transforming Growth Factor-β1 to Regulate CD4+CD25− T Cells and T Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

A Technical Guide to KLF10-IN-1: Modulating the TGF-β Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the role of Krüppel-like factor 10 (KLF10) within the Transforming Growth Factor-β (TGF-β) signaling pathway and the mechanism of its small molecule inhibitor, KLF10-IN-1. KLF10, also known as TGF-β-inducible early gene 1 (TIEG1), is a critical transcriptional regulator that functions as a key modulator of TGF-β signaling, often establishing a positive feedback loop. This compound is a first-in-class inhibitor that disrupts the KLF10-DNA interaction, offering a valuable tool for investigating KLF10's function and a potential therapeutic avenue for diseases characterized by dysregulated TGF-β signaling. This document details the molecular interactions, presents quantitative data on inhibition, outlines key experimental protocols for studying this axis, and provides visual diagrams of the associated pathways and workflows.

The TGF-β Signaling Pathway: A Core Cellular Regulator

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial and highly conserved signal transduction cascade involved in a multitude of cellular processes, including cell growth, differentiation, apoptosis, migration, and homeostasis.[1][2] Dysregulation of this pathway is implicated in numerous diseases, including cancer, fibrosis, and autoimmune disorders.[3][4]

The canonical TGF-β pathway is initiated when a TGF-β superfamily ligand binds to a type II serine/threonine kinase receptor (TβRII).[1][4][5] This binding recruits and phosphorylates a type I receptor (TβRI), which in turn phosphorylates receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[1][2][5] These activated R-SMADs then form a complex with the common mediator SMAD4.[1][5] This entire SMAD complex translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences (SMAD Binding Elements or SBEs) and partnering with other co-regulators to modulate the expression of target genes.[3][5] The pathway is negatively regulated by inhibitory SMADs (I-SMADs), such as SMAD7, which can prevent R-SMAD phosphorylation.[2][6]

KLF10: A Transcriptional Modulator in the TGF-β Pathway

Krüppel-like factor 10 (KLF10), originally named TGF-β inducible early gene 1 (TIEG1), is a zinc-finger transcription factor that is rapidly induced by TGF-β treatment.[7][8][9] It binds to GC-rich sequences in the promoters of target genes to either activate or repress their transcription.[7][9][10] KLF10 plays a pivotal role in mediating the cellular responses to TGF-β, including the inhibition of cell proliferation and the induction of apoptosis.[9][11]

KLF10 is not merely a downstream target; it actively modulates the TGF-β pathway, creating a positive feedback loop.[7][8][10] This is achieved through a dual mechanism:

-

Induction of SMAD2: KLF10 can bind to the promoter of the SMAD2 gene, increasing its transcription and subsequent protein levels.[12][13][14]

-

Repression of SMAD7: KLF10 binds to the promoter of the inhibitory SMAD7 gene and represses its expression.[6][12][13]

By simultaneously increasing the concentration of a key signal transducer (SMAD2) and repressing a key inhibitor (SMAD7), KLF10 effectively sensitizes the cell to TGF-β and prolongs the signaling duration.[13][15] Furthermore, studies have shown that KLF10 can directly bind to and transactivate the promoter for the TGF-β Receptor II (TGFBR2), further amplifying the pathway at the receptor level.[8][16]

This compound: A Small Molecule Inhibitor of KLF10

Given the central role of KLF10 in modulating TGF-β signaling, the ability to inhibit its function is of significant interest to researchers. This compound (also referred to as compound #48-15) is a first-in-class small molecule inhibitor of KLF10.[17][18] It was identified through computer-aided drug design (CADD) that targeted a "druggable" pocket within the second zinc-finger domain of the KLF10 protein.[18][19]

The primary mechanism of action of this compound is the inhibition of the KLF10-DNA interaction.[17][18][19] By binding to the zinc-finger domain, the inhibitor prevents KLF10 from physically associating with the GC-rich promoter regions of its target genes. This blockade effectively neutralizes its function as a transcriptional regulator, thereby inhibiting its ability to modulate the TGF-β pathway and other downstream cellular processes.[17][19] Consequently, this compound can be used to attenuate the KLF10-mediated feedback loop, leading to a dampened TGF-β response.

Quantitative Data

The following tables summarize the available quantitative data for this compound and the effects of KLF10 modulation on TGF-β pathway components.

Table 1: In Vitro Inhibition Data for this compound and Analogs

| Compound | Target | Assay Type | Result | Source |

|---|---|---|---|---|

| This compound (#48-15) | KLF10 | Reporter Gene Assay | IC₅₀: 40 µM | [17] |

| This compound (#48-15) | KLF10-DNA Binding | EMSA | 45% inhibition at 40 µM | [19] |

| Compound #48 | KLF10-DNA Binding | EMSA | 25% inhibition at 40 µM | [19] |

| Compound #15-09 | KLF10-DNA Binding | EMSA | 83% inhibition at 50 µM |[19] |

EMSA: Electrophoretic Mobility Shift Assay

Table 2: Effects of KLF10 Modulation on TGF-β Pathway Gene Expression

| Modulation | Target Gene/Protein | Cell Type | Effect | Source |

|---|---|---|---|---|

| KLF10 Overexpression | SMAD2 | Fibroblasts | Increased transcription | [13] |

| KLF10 Overexpression | SMAD7 | Fibroblasts | Repressed promoter activity | [13] |

| KLF10 Overexpression | p21, PAI-1 | Fibroblasts | Enhanced TGF-β-induced expression | [13] |

| KLF10 Knockout | TGF-βRII | CD8+ T cells | Decreased surface expression | [8] |

| KLF10 Knockdown | TGF-β regulated genes | A549, Panc1 cells | Altered expression of genes related to EMT, cell adhesion, migration | [10][20] |

| KLF10 Knockout | TGF-β1 | Diabetic Mouse Kidney | Reduced expression | [14] |

| KLF10 Overexpression | ATF3 | Hepatic Stellate Cells | Suppressed TGF-β-mediated expression |[21] |

Experimental Protocols

Detailed methodologies are critical for the accurate study of the KLF10/TGF-β axis. Below are protocols for key experiments cited in the literature.

5.1 Luciferase Reporter Assay (for KLF10 Transcriptional Activity)

This assay is used to quantify the ability of KLF10 to act as a transcription factor and to measure the inhibitory effect of compounds like this compound.[19]

-

Cell Culture & Transfection: HeLa or other suitable cells are cultured in appropriate media. Cells are co-transfected with two plasmids:

-

An expression plasmid for KLF10 (or an empty vector control).

-

A reporter plasmid containing the firefly luciferase gene under the control of a promoter with KLF10-responsive elements (e.g., CACCC-rich sequences).

-

A third plasmid expressing Renilla luciferase is often co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment: Following transfection (typically 24 hours), the media is replaced with fresh media containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated with the compound for a defined period (e.g., 24-48 hours).

-

Cell Lysis: The media is removed, cells are washed with PBS, and a passive lysis buffer is added.

-

Luminometry: The lysate is transferred to an opaque plate. Luciferase activity is measured using a luminometer after the sequential addition of firefly luciferase substrate followed by a stop reagent and Renilla luciferase substrate.

-

Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The inhibitory effect of this compound is calculated relative to the vehicle-treated control. The IC₅₀ value can be determined by plotting the dose-response curve.

5.2 Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to confirm the direct physical binding of KLF10 to the promoter regions of its putative target genes (e.g., SMAD7, SNAI2, TGFBR2) in a cellular context.[8][10]

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) using sonication.

-

Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific to KLF10 (or a negative control IgG antibody). Protein A/G beads are then added to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: The beads are washed to remove non-specific binding, and the complexes are eluted.

-

Reverse Cross-linking: The protein-DNA cross-links are reversed by heating, and the proteins are digested with proteinase K.

-

DNA Purification: The DNA is purified from the sample.

-

Analysis (qPCR): The amount of specific DNA sequences (i.e., the promoter regions of interest) is quantified using quantitative PCR (qPCR). Results are typically expressed as a percentage of the input DNA, demonstrating enrichment compared to the IgG control.[10]

5.3 Western Blot Analysis

This technique is used to detect and quantify changes in the protein levels of key components of the TGF-β pathway (e.g., KLF10, p-SMAD2, total SMAD2, SMAD7, α-SMA) following experimental manipulation.

-

Sample Preparation: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-KLF10, anti-p-SMAD2).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the resulting signal is captured using an imaging system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

KLF10 is a multifaceted transcription factor that functions as a critical intracellular amplifier of the TGF-β signaling pathway. Its ability to enhance SMAD2 expression while simultaneously repressing the inhibitory SMAD7 places it at a key regulatory node. The development of this compound, a small molecule inhibitor that blocks KLF10's interaction with DNA, provides a powerful chemical probe to dissect these complex interactions.[17][19] By inhibiting KLF10, this compound effectively dismantles a key positive feedback loop, leading to an attenuation of TGF-β signaling.

This technical guide provides the foundational knowledge, quantitative data, and experimental frameworks for professionals in research and drug development to investigate the KLF10-TGF-β axis. Future research should focus on optimizing the potency and selectivity of KLF10 inhibitors, exploring their therapeutic potential in preclinical models of fibrosis, cancer, and inflammatory diseases, and further elucidating the context-dependent roles of KLF10 in various cellular environments. The targeted inhibition of KLF10 represents a promising strategy for modulating a central pathway in human health and disease.

References

- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 2. Video: TGF - β Signaling Pathway [jove.com]

- 3. news-medical.net [news-medical.net]

- 4. academic.oup.com [academic.oup.com]

- 5. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. KLF10 as a Tumor Suppressor Gene and Its TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Functional role of KLF10 in multiple disease processes | Semantic Scholar [semanticscholar.org]

- 12. pnas.org [pnas.org]

- 13. Functional role of KLF10 in multiple disease processes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. This figure outlines the role of KLF10 protein as a target and as a regulator of the TGFBeta-Smad 2,3 signaling pathway [pfocr.wikipathways.org]

- 16. journals.physiology.org [journals.physiology.org]

- 17. medchemexpress.com [medchemexpress.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Discovery of Small Molecule Inhibitors to Krüppel-Like Factor 10 (KLF10): Implications for Modulation of T Regulatory Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

KLF10-IN-1: A Technical Guide to a Novel KLF10 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Krüppel-like factor 10 (KLF10), also known as TGF-β inducible early gene 1 (TIEG1), is a zinc-finger transcription factor that plays a pivotal role in a multitude of cellular processes, including cell proliferation, apoptosis, differentiation, and fibrosis.[1][2][3] Its dysregulation has been implicated in various pathologies, ranging from cancer to fibrotic diseases and autoimmune disorders. The development of selective inhibitors for KLF10 is therefore of significant interest for both basic research and therapeutic applications. This document provides an in-depth technical overview of KLF10-IN-1, a first-in-class small molecule inhibitor of KLF10. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and visualize the underlying biological pathways and experimental workflows.

Introduction to KLF10

KLF10 is a member of the Sp/KLF family of transcription factors, characterized by three C2H2-type zinc fingers at the C-terminus that mediate binding to GC-rich DNA sequences.[1][4] It was initially identified as an early response gene induced by Transforming Growth Factor-beta (TGF-β).[5] KLF10 functions as a critical downstream effector and modulator of the TGF-β/Smad signaling pathway. Upon TGF-β stimulation, the Smad complex translocates to the nucleus and induces the expression of KLF10.[1][2] KLF10, in turn, can regulate the TGF-β pathway by activating Smad2 expression and repressing the inhibitory Smad7, creating a positive feedback loop.[5]

The functional consequences of KLF10 activity are context-dependent. It has been shown to act as a tumor suppressor in several cancers by promoting apoptosis and inhibiting cell proliferation.[1][3] Conversely, its role in fibrosis can be multifaceted, contributing to the pathogenic accumulation of extracellular matrix in some contexts.[2] Furthermore, KLF10 is a critical regulator of T regulatory (Treg) cell differentiation, highlighting its importance in immune modulation.[3][6]

This compound: A Selective KLF10 Inhibitor

This compound is a novel small molecule inhibitor designed to target the DNA-binding activity of KLF10.[3][7] By interfering with the interaction between KLF10 and its target gene promoters, this compound effectively blocks the transcriptional regulatory functions of KLF10.

Mechanism of Action

This compound was identified through computer-aided drug design (CADD) screens targeting a "druggable" pocket within the second zinc finger of KLF10.[3] Its proposed mechanism of action involves the direct inhibition of KLF10 binding to DNA, thereby preventing the transcription of KLF10 target genes.[3][7] This leads to the modulation of various downstream cellular processes that are dependent on KLF10 activity.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Assay Type | Reference |

| IC50 | HeLa | 40 µM | KLF10 Reporter Gene Assay | [7] |

Table 2: Effect of KLF10 Knockout on Downstream Gene Expression in Diabetic Mice

| Gene | Fold Change (Diabetic vs. Control) | Fold Change (Diabetic KLF10 KO vs. Diabetic) | Method | Reference |

| TGF-β1 | 3.28-fold increase | Significant reduction | qRT-PCR | [8] |

| Fibronectin | 3.76-fold increase | Significant downregulation | qRT-PCR | [8] |

| Type IV Collagen | 3.08-fold increase | Significant downregulation | qRT-PCR | [8] |

| DKK-1 | 5.66-fold increase | Significant downregulation | qRT-PCR | [8] |

Signaling Pathways and Experimental Workflows

KLF10 Signaling Pathway

The primary signaling pathway involving KLF10 is the TGF-β pathway. The following diagram illustrates the central role of KLF10 in this cascade.

Caption: TGF-β signaling pathway illustrating the induction and feedback regulation by KLF10.

Experimental Workflow: Luciferase Reporter Assay

A luciferase reporter assay is a common method to quantify the transcriptional activity of a protein of interest, such as KLF10.

Caption: Workflow for assessing KLF10 transcriptional activity using a luciferase reporter assay.

Experimental Workflow: Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to investigate the direct binding of a protein to specific DNA sequences in vivo.

Caption: Step-by-step workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Detailed Experimental Protocols

KLF10 Luciferase Reporter Assay

This protocol is designed to quantify the transcriptional activity of KLF10 in response to this compound.

Materials:

-

HeLa cells (or other suitable cell line)

-

KLF10 expression plasmid

-

Luciferase reporter plasmid containing KLF10 binding sites (e.g., pGL3-promoter with tandem Sp1/GC-rich sites)

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 or other transfection reagent

-

DMEM with 10% FBS

-

Opti-MEM

-

This compound

-

DMSO (vehicle control)

-

Dual-Luciferase Reporter Assay System (e.g., Promega)

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Transfection:

-

For each well, prepare a DNA mixture in Opti-MEM containing 100 ng of the KLF10 expression plasmid, 100 ng of the luciferase reporter plasmid, and 10 ng of the Renilla luciferase plasmid.

-

Prepare a Lipofectamine 2000 mixture in Opti-MEM according to the manufacturer's instructions.

-

Combine the DNA and Lipofectamine 2000 mixtures, incubate for 20 minutes at room temperature, and add to the cells.

-

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

-

Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Aspirate the transfection medium and add the medium containing different concentrations of this compound or DMSO as a vehicle control.

-

-

Incubation: Incubate the cells for an additional 24 hours.

-

Cell Lysis:

-

Wash the cells once with PBS.

-

Add 20 µL of 1X Passive Lysis Buffer to each well and incubate on a shaker for 15 minutes at room temperature.

-

-

Luminescence Measurement:

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.

-

Add 100 µL of Stop & Glo® Reagent to each well and measure the Renilla luciferase activity.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

-

Chromatin Immunoprecipitation (ChIP) Assay

This protocol describes the procedure for performing a ChIP assay to confirm the binding of KLF10 to a target gene promoter.

Materials:

-

Cells of interest (e.g., A549 lung adenocarcinoma cells)

-

Formaldehyde (37%)

-

Glycine

-

PBS

-

Cell lysis buffer

-

Nuclear lysis buffer

-

ChIP dilution buffer

-

Anti-KLF10 antibody (ChIP-grade)

-

Normal IgG (negative control)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

TE buffer

-

Elution buffer

-

Proteinase K

-

RNase A

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Primers for qPCR targeting a known KLF10 binding site and a negative control region

Procedure:

-

Cross-linking:

-

Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction by adding glycine to a final concentration of 125 mM.

-

-

Cell Lysis and Chromatin Preparation:

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells with cell lysis buffer followed by nuclear lysis buffer.

-

Sonicate the nuclear lysate to shear the chromatin to an average fragment size of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with the anti-KLF10 antibody or normal IgG.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

-

Washing:

-

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads with elution buffer.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

-

DNA Purification:

-

Treat the samples with RNase A and Proteinase K.

-

Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

-

Analysis:

-

Perform quantitative PCR (qPCR) using primers specific to a known KLF10 target promoter and a negative control region to quantify the enrichment of the target DNA.

-

Conclusion

This compound represents a valuable tool for dissecting the complex roles of KLF10 in health and disease. Its ability to specifically inhibit KLF10's transcriptional activity provides a means to modulate the TGF-β signaling pathway and other KLF10-dependent cellular processes. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of targeting KLF10. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound and to explore its application in various disease models.

References

- 1. Chromatin immunoprecipitation, ChIP-sequencing and data analysis [bio-protocol.org]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Functional role of KLF10 in multiple disease processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Krüppel-like factor KLF10 regulates transforming growth factor receptor II expression and TGF-β signaling in CD8+ T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Knockout of KLF10 Ameliorated Diabetic Renal Fibrosis via Downregulation of DKK-1 | MDPI [mdpi.com]

KLF10-IN-1: A Technical Guide to its Impact on Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

Krüppel-like factor 10 (KLF10), also known as TGF-β inducible early gene-1 (TIEG1), is a versatile transcription factor implicated in a myriad of cellular processes including proliferation, apoptosis, and differentiation.[1] Its dysregulation is associated with numerous pathologies, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of KLF10-IN-1, a small molecule inhibitor of KLF10, with a focus on its mechanism of action and its effects on gene transcription. We will delve into the intricate signaling pathways modulated by KLF10, present available quantitative data on the effects of its inhibition, and provide detailed experimental protocols for key assays used in its characterization.

KLF10: A Dual-Function Transcription Factor

KLF10 belongs to the Sp/KLF family of zinc-finger transcription factors that recognize and bind to GC-rich sequences in the promoter regions of target genes, thereby modulating their transcription.[2][3] It can function as both a transcriptional activator and a repressor, depending on the cellular context and the specific target gene.[2]

A primary signaling pathway regulated by KLF10 is the Transforming Growth Factor-β (TGF-β) pathway.[1][2][4] Within this cascade, KLF10 exhibits a dual regulatory role. It can enhance TGF-β signaling by activating the transcription of Smad2 and repressing the inhibitory Smad7.[2][4] This positive feedback loop amplifies the cellular response to TGF-β.[4]

Furthermore, in the context of cellular stress, particularly endoplasmic reticulum (ER) stress, KLF10 has been shown to be a key player. In models of diabetic retinopathy, KLF10 expression is upregulated and it directly transcriptionally activates the gene encoding PKR-like endoplasmic reticulum kinase (PERK).[5][6] This activation initiates the PERK/eIF2α/ATF4/CHOP signaling cascade, a critical pathway in the unfolded protein response that can ultimately lead to apoptosis.[5][6]

This compound: A Small Molecule Inhibitor

This compound, also identified as compound #48-15, is a small molecule inhibitor designed to interfere with the function of KLF10.[2] Its primary mechanism of action is the inhibition of the KLF10-DNA interaction, thereby preventing KLF10 from binding to the promoter regions of its target genes and modulating their transcription.[2]

Quantitative Effects of this compound on Gene Transcription

The inhibitory activity of this compound has been quantified in reporter gene assays. While extensive dose-response data on endogenous gene transcription is not widely available in the public domain, the existing data provides a solid foundation for its characterization.

| Parameter | Value | Assay | Description |

| IC50 | 40 μM | KLF10 Reporter Gene Assay | The half-maximal inhibitory concentration of this compound on the transcriptional activity of a KLF10-driven reporter gene. |

In a study on diabetic retinopathy, treatment of high-glucose/hypoxia-induced retinal pigment epithelial (RPE) cells with this compound resulted in a significant downregulation of key components of the PERK pathway.[5] While specific fold-changes for mRNA levels with this compound treatment are not detailed, the study demonstrated that KLF10 knockdown significantly modulates the transcription of PERK and CHOP.[5]

| Gene Target | Effect of KLF10 Knockdown | Cell Model |

| PERK | Significant modulation of transcription | High-glucose/hypoxia-induced RPE cells |

| CHOP | Significant modulation of transcription | High-glucose/hypoxia-induced RPE cells |

Signaling Pathways Modulated by KLF10

To visualize the role of KLF10 in key signaling pathways, the following diagrams are provided.

Experimental Protocols

Dual-Luciferase Reporter Assay for KLF10 Transcriptional Activity

This assay is used to quantify the effect of KLF10 or its inhibitors on the transcription of a target gene promoter.

Materials:

-

Mammalian cell line (e.g., HEK293T, RPE cells)

-

Expression vector for KLF10 (optional, for overexpression studies)

-

Reporter vector containing the promoter of a KLF10 target gene (e.g., PERK promoter) upstream of a firefly luciferase gene.

-

Control vector with a constitutively expressed Renilla luciferase for normalization.

-

Transfection reagent.

-

Dual-luciferase reporter assay system.

-

Luminometer.

-

This compound.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent. If studying KLF10 overexpression, also include the KLF10 expression vector.

-

Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luminescence Measurement:

-

Add the firefly luciferase substrate to the cell lysate and measure the luminescence (firefly activity).

-

Add the Stop & Glo® reagent to quench the firefly reaction and simultaneously activate the Renilla luciferase. Measure the luminescence (Renilla activity).

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity in this compound treated cells to the vehicle-treated control to determine the percentage of inhibition.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if KLF10 directly binds to the promoter of a specific gene in vivo.

Materials:

-

Cells expressing KLF10.

-

Formaldehyde for cross-linking.

-

Glycine to quench cross-linking.

-

Cell lysis and nuclear lysis buffers.

-

Sonication equipment.

-

ChIP-grade anti-KLF10 antibody.

-

Control IgG antibody.

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer.

-

Proteinase K.

-

RNase A.

-

DNA purification kit.

-

Primers for qPCR targeting the putative KLF10 binding site in the gene of interest.

-

qPCR master mix and instrument.

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Sonication: Lyse the cells and nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight with an anti-KLF10 antibody or a control IgG.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of high salt.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

qPCR Analysis: Perform qPCR using primers specific to the potential KLF10 binding site. The amount of immunoprecipitated DNA is calculated relative to the input DNA. An enrichment with the KLF10 antibody compared to the IgG control indicates direct binding.

In Vitro Model of High-Glucose/Hypoxia-Induced RPE Cell Injury

This model is used to study the effects of this compound in a diabetic retinopathy-like environment.[5]

Materials:

-

Human retinal pigment epithelial (RPE) cell line (e.g., ARPE-19).

-

Cell culture medium (e.g., DMEM).

-

High glucose medium (e.g., 30 mM glucose).[5]

-

Cobalt chloride (CoCl₂) to induce hypoxia (e.g., 200 µM).[5]

-

This compound.

Protocol:

-

Cell Culture: Culture RPE cells in standard medium until they reach the desired confluency.

-

Induction of Injury: Replace the standard medium with high glucose medium containing CoCl₂ to induce a high-glucose/hypoxia environment.

-

Treatment: Concurrently, treat the cells with this compound at the desired concentrations or with a vehicle control.

-

Incubation: Incubate the cells for 48 hours.[5]

-

Analysis: After the incubation period, cells can be harvested for various analyses, including:

-

Gene expression analysis: qPCR to measure mRNA levels of KLF10 target genes (e.g., PERK, CHOP).

-

Western blotting: To assess protein levels and phosphorylation status of proteins in the PERK pathway.

-

Apoptosis assays: (e.g., TUNEL staining, caspase activity assays) to evaluate the effect on cell death.

-

Streptozotocin (STZ)-Induced Diabetic Mouse Model

This in vivo model is used to evaluate the therapeutic potential of this compound in diabetic retinopathy.[5]

Materials:

-

Mice (e.g., C57BL/6J).

-

High-fat diet.

-

Streptozotocin (STZ).

-

Citrate buffer.

-

Blood glucose meter.

-

This compound formulation for in vivo administration.

Protocol:

-

Induction of Diabetes:

-

Confirmation of Diabetes: Monitor blood glucose levels regularly. Mice with blood glucose levels consistently above a certain threshold (e.g., >16.7 mmol/L) are considered diabetic.[9]

-

Treatment: Administer this compound or vehicle control to the diabetic mice through an appropriate route (e.g., intraperitoneal injection, oral gavage) for a specified duration.

-

Analysis: At the end of the treatment period, various endpoints can be assessed, including:

-

Retinal histology: To examine the morphology of the retina.

-

Immunohistochemistry: To detect the expression and localization of proteins of interest in retinal sections.

-

Electroretinography (ERG): To assess retinal function.

-

Molecular analysis: Isolate retinal tissue for qPCR or Western blotting to analyze gene and protein expression.

-

Conclusion

This compound represents a valuable research tool for elucidating the multifaceted roles of KLF10 in health and disease. Its ability to inhibit KLF10-mediated gene transcription, particularly within the TGF-β and ER stress pathways, highlights its potential as a modulator of these critical cellular processes. The quantitative data, though currently centered on reporter gene activity, provides a benchmark for its inhibitory potential. The detailed experimental protocols provided herein offer a practical guide for researchers and drug development professionals to further investigate the therapeutic utility of targeting KLF10 with this compound and similar small molecules. Further studies focusing on the dose-dependent effects of this compound on a wider range of endogenous KLF10 target genes will be crucial in advancing our understanding of its pharmacological profile and its potential for clinical translation.

References

- 1. mdpi.com [mdpi.com]

- 2. Functional role of KLF10 in multiple disease processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Krüppel-like transcription factor KLF10 suppresses TGFβ-induced epithelial-to-mesenchymal transition via a negative feedback mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KLF10 as a Tumor Suppressor Gene and Its TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Attenuates RPE Cell Apoptosis and Experimental Diabetic Retinopathy Via the KLF10/PERK/eIF2α/ATF4/CHOP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Attenuates RPE Cell Apoptosis and Experimental Diabetic Retinopathy Via the KLF10/PERK/eIF2α/ATF4/CHOP Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. ndineuroscience.com [ndineuroscience.com]

KLF10-IN-1 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Krüppel-like factor 10 (KLF10), also known as TGF-β inducible early gene 1 (TIEG1), is a zinc-finger transcription factor that plays a critical role in a variety of cellular processes, including proliferation, apoptosis, and differentiation.[1] In the context of oncology, KLF10 is predominantly recognized as a tumor suppressor.[1][2] Its expression is often downregulated in various malignancies, including pancreatic, lung, and breast cancers, and low levels of KLF10 are frequently associated with poorer patient outcomes.[3][4] KLF10 is a key mediator of the transforming growth factor-beta (TGF-β) signaling pathway, a cellular communication route with a dual role in cancer; it can be tumor-suppressive in the early stages and pro-metastatic in later stages.[5][6][7][8][9]

KLF10-IN-1 is a small molecule inhibitor of KLF10.[10] It serves as a valuable chemical probe for elucidating the specific functions of KLF10 in cancer biology and for exploring the therapeutic potential of targeting this transcription factor. This technical guide provides an in-depth overview of this compound, the role of its target in cancer, and detailed experimental protocols for its investigation.

Core Data on this compound

This compound is a small molecule designed to inhibit the activity of the KLF10 transcription factor. Its primary mechanism of action is the disruption of KLF10's ability to bind to DNA, thereby preventing the transcription of its target genes.[10]

Quantitative Data

The available quantitative data for this compound is currently limited, with a key reported value for its inhibitory activity.

| Compound | Assay Type | Cell Line | IC50 | Description |

| This compound | KLF10 Reporter Gene Assay | HeLa | 40 μM | Inhibition of KLF10 transcriptional activity.[10] |

The Role of KLF10 in Cancer

KLF10's function as a tumor suppressor is multifaceted and context-dependent, with significant involvement in several key cancer-related signaling pathways.

KLF10 in the TGF-β Signaling Pathway

The TGF-β pathway is central to KLF10's role in cancer.[1] In normal and early-stage cancer cells, TGF-β acts as a tumor suppressor by inducing cell cycle arrest and apoptosis, processes that are partly mediated by KLF10.[3][11] KLF10 is an early response gene to TGF-β signaling and participates in a feedback loop that modulates the pathway's activity.[3] Upon activation by TGF-β, KLF10 can enhance the expression of SMAD2, a key signal transducer in the pathway, while repressing the inhibitory SMAD7.[3]

However, in advanced cancers, many tumor cells become resistant to the anti-proliferative effects of TGF-β and instead utilize the pathway to promote invasion and metastasis.[5][9] In this context, KLF10 can counteract the pro-metastatic effects of TGF-β. For instance, KLF10 has been shown to suppress TGF-β-induced epithelial-to-mesenchymal transition (EMT), a key process in cancer cell migration and invasion, by repressing the transcription of the EMT-inducing transcription factor SNAI2 (Slug).[3][12] This repression is achieved through the recruitment of histone deacetylase 1 (HDAC1) to the SNAI2 promoter.[3]

KLF10 in Specific Cancers

-

Pancreatic Cancer: Low KLF10 expression is correlated with advanced stages and resistance to radiotherapy.[4][13] Overexpression of KLF10 can induce apoptosis and enhance sensitivity to chemotherapy.[2][14] Loss of KLF10 in mouse models of pancreatic cancer accelerates tumor progression and metastasis.[15]

-

Lung Cancer: KLF10 is significantly downregulated in lung adenocarcinoma, and its low expression is associated with worse overall survival.[3][16] It plays a crucial role in suppressing TGF-β-induced EMT in lung cancer cells.[3]

-

Breast Cancer: KLF10 expression is lower in breast cancer tissues compared to normal breast tissue and is inversely correlated with tumor stage.[11] It can inhibit breast cancer cell invasion by repressing the EGFR signaling pathway.[4]

-

Gastric Cancer: The loss of KLF10 expression is associated with advanced tumor stages and shorter survival times in gastric cancer patients.[14]

Experimental Protocols for this compound Evaluation

The following protocols provide a framework for the preclinical evaluation of this compound in a cancer research setting.

Luciferase Reporter Assay for KLF10 Transcriptional Activity

This assay is used to confirm the inhibitory effect of this compound on KLF10's transcriptional activity.[17][18][19][20][21]

Materials:

-

Cancer cell line of interest (e.g., HeLa, Panc-1, A549)

-

Dual-luciferase reporter plasmid containing a KLF10-responsive element (e.g., a promoter with GC-rich regions) driving Firefly luciferase expression.

-

Control plasmid with a constitutively active promoter (e.g., CMV) driving Renilla luciferase expression (for normalization).

-

Transfection reagent.

-

This compound.

-

Dual-luciferase assay reagent.

-

Luminometer.

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the KLF10-responsive reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubate for an additional 24 hours.

-

Lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase assay kit.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition of KLF10 transcriptional activity for each concentration of this compound and determine the IC50 value.

Cell Viability Assay

This assay assesses the effect of this compound on the proliferation and viability of cancer cells.[22][23][24][25]

Materials:

-

Cancer cell lines.

-

Cell culture medium and supplements.

-

This compound.

-

CCK-8 or MTT assay kit.

-

Microplate reader.

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to adhere and grow for 24 hours.

-

Treat the cells with a range of concentrations of this compound or vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

For a CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.

-

For an MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation. Solubilize the crystals with a solubilization buffer and measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis

This technique is used to investigate the effect of this compound on the protein levels of KLF10 and its downstream targets.

Materials:

-

Cancer cell lines.

-

This compound.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-KLF10, anti-SNAI2, anti-p-SMAD2/3, anti-SMAD7, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Culture cells to 70-80% confluency and treat with this compound at various concentrations for a predetermined time.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.[26][27][28][29]

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice).

-

Cancer cell line of interest.

-

Matrigel (optional).

-

This compound formulated for in vivo administration.

-

Calipers for tumor measurement.

Protocol:

-

Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Experimental Workflow

A typical workflow for the preclinical evaluation of a KLF10 inhibitor like this compound is depicted below.

Conclusion

This compound is a valuable research tool for dissecting the complex role of the KLF10 transcription factor in cancer. Given KLF10's established function as a tumor suppressor and its intricate involvement in the TGF-β signaling pathway, its inhibition presents a compelling, albeit context-dependent, avenue for therapeutic exploration. The limited publicly available data on this compound underscores the need for further comprehensive studies to characterize its activity in various cancer models. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to systematically evaluate the potential of this compound and other KLF10 inhibitors as novel anti-cancer agents. Further investigation into the specific cancer types and patient populations that would most benefit from KLF10-targeted therapies is warranted.

References

- 1. KLF10 as a Tumor Suppressor Gene and Its TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. TGFβ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]

- 9. TGF-β Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Functional role of KLF10 in multiple disease processes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Epithelial-Mesenchymal Transition and Metastasis under the Control of Transforming Growth Factor β - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Krüppel-like Factor 10 as a Prognostic and Predictive Biomarker of Radiotherapy in Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. KLF10 Functions as an Independent Prognosis Factor for Gastric Cancer [mdpi.com]

- 15. KLF10 loss in the pancreas provokes activation of SDF-1 and induces distant metastases of pancreatic ductal adenocarcinoma in the KrasG12D p53flox/flox model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. goldbio.com [goldbio.com]

- 20. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 21. promega.com [promega.com]

- 22. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 23. medchemexpress.com [medchemexpress.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. apexbt.com [apexbt.com]

- 26. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. 2.4. Experiments in Tumor Xenograft Mouse Models [bio-protocol.org]

- 29. How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research [resources.jax.org]

KLF10-IN-1: A Technical Guide to its Impact on Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

KLF10-IN-1 is a small molecule inhibitor of Krüppel-like factor 10 (KLF10), a transcription factor implicated in a variety of cellular processes, including cell growth, differentiation, and apoptosis. This technical guide provides an in-depth overview of the biological pathways affected by this compound, with a focus on its mechanism of action in the context of diabetic retinopathy. The information presented herein is intended to support further research and drug development efforts targeting KLF10.